

Off-target screening to determine the receptor specificity of Docosahexaenoyl glycine.

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Compound of Interest		
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Unveiling the Receptor Specificity of Docosahexaenoyl Glycine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amide derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant lipid signaling molecule with therapeutic potential. Understanding its receptor specificity is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This guide provides a comprehensive off-target screening comparison to determine the receptor specificity of **Docosahexaenoyl glycine**, supported by experimental data and detailed methodologies.

Executive Summary

Docosahexaenoyl glycine exhibits a nuanced receptor interaction profile, primarily targeting a select group of G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. While its direct, high-affinity targets are still under full investigation, current evidence points towards significant activity at GPR110 (ADGRF1), GPR55, and TRPV1. This guide will compare its activity at these primary targets and contrast it with other known receptors and alternative N-acyl amide ligands.



Comparative Receptor Activity of Docosahexaenoyl Glycine and Analogs

The following table summarizes the known and inferred receptor activity of **Docosahexaenoyl glycine** and its close structural analogs, N-docosahexaenoylethanolamine (synaptamide/DHEA) and N-arachidonoyl glycine (NA-Gly). This comparative data is essential for understanding the unique pharmacological profile of DHA-Gly.

Receptor	Ligand	Activity	Potency (EC50/IC50/Ki)	Signaling Pathway
GPR110 (ADGRF1)	Synaptamide (DHEA)	Agonist	~2-5 nM (cAMP production)	Gαs-coupled, ↑cAMP
Docosahexaenoy I glycine	Predicted Agonist	Data not available	Predicted Gαs- coupled, †cAMP	
GPR55	N-arachidonoyl glycine (NA-Gly)	Agonist	Data not available	Gαq/13-coupled, ↑[Ca2+]i, RhoA activation
Docosahexaenoy I glycine	Predicted Inverse Agonist/Modulato r	Data not available	Predicted Gαq/13 modulation	
TRPV1	Docosahexaenoy I glycine	Agonist[1][2]	Data not available	Cation channel, ↑[Ca2+]i
Cannabinoid Receptor CB1	Synaptamide (DHEA)	Weak Binder	Ki ≈ 12.2 μM	Gαi-coupled, ↓cAMP
Cannabinoid Receptor CB2	Synaptamide (DHEA)	Weak Binder	10- to 50-fold weaker than anandamide	Gαi-coupled, ↓cAMP

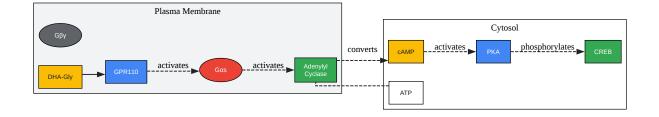
Note: Data for **Docosahexaenoyl glycine** at GPR110 and GPR55 is inferred from the activity of its close structural analogs. Further direct binding and functional assays are required for confirmation.



In-Depth Analysis of Primary Targets GPR110 (ADGRF1): A High-Affinity Target

The adhesion G protein-coupled receptor GPR110 has been identified as a specific, high-affinity receptor for synaptamide (DHEA), a molecule structurally very similar to DHA-Gly.

- Evidence of Interaction: Synaptamide activates GPR110, leading to Gαs-mediated cAMP production with an EC50 in the low nanomolar range. This potent activation suggests that GPR110 is a primary physiological target for this class of lipids. Given the structural similarity, it is highly probable that DHA-Gly also acts as a potent agonist at this receptor.
- Signaling Pathway: Activation of GPR110 initiates a canonical Gαs signaling cascade, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the CREB transcription factor, to modulate gene expression related to neuronal growth and inflammation.



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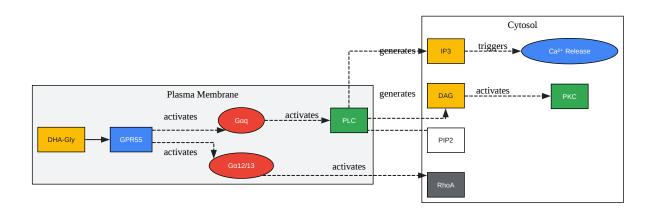
GPR110 Signaling Pathway

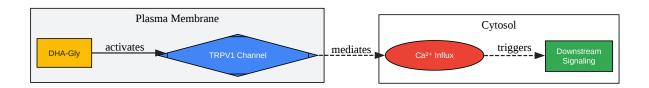
GPR55: A Potential Modulatory Target

GPR55 is an orphan GPCR that has been implicated as a receptor for various lipid ligands, including some cannabinoids and lysophosphatidylinositols.

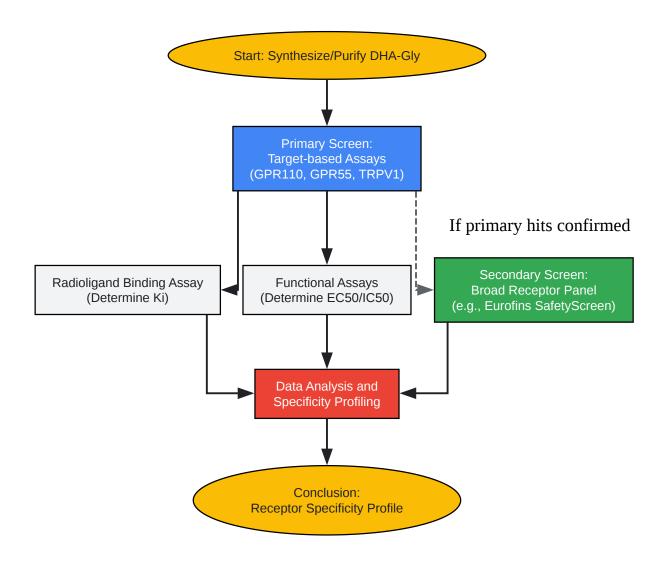


- Evidence of Interaction: The structural analog, N-arachidonoyl glycine (NA-Gly), has been shown to be an agonist at GPR55. While direct evidence for DHA-Gly is pending, some studies suggest it may act as an inverse agonist at this receptor. This indicates a potential for complex modulatory effects.
- Signaling Pathway: GPR55 activation is known to couple to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Concurrently, Gα12/13 activation leads to the stimulation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular processes.









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- 2. mdpi.com [mdpi.com]



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